molecular formula C7H9ClN4 B6244862 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride CAS No. 2408974-31-0

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride

Cat. No.: B6244862
CAS No.: 2408974-31-0
M. Wt: 184.62 g/mol
InChI Key: AOPFGUCKMRNQEA-UHFFFAOYSA-N
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Description

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride is a chemical compound with the molecular formula C7H8N4. It is a solid substance at room temperature . The compound is used in various chemical reactions and has potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves aromatic nucleophilic substitution . This process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo[4,3-a]pyridin ring with a methyl group attached at the 3-position . The InChI code for this compound is 1S/C7H8N4/c1-5-9-10-7-6 (8)3-2-4-11 (5)7/h2-4H,8H2,1H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo aromatic nucleophilic substitution with different amines and triazole-2-thiol to yield novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 148.17 .

Future Directions

The future research directions for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride could involve further exploration of its potential applications in medicinal chemistry. This could include investigating its antiviral and antimicrobial properties, as well as its potential use in the synthesis of novel chemical compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is then reacted with 2-aminopyridine to form the desired product, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": ["3-methyl-1H-pyrazole-5-carboxylic acid", "thionyl chloride", "2-aminopyridine", "hydrochloric acid", "diethyl ether", "sodium bicarbonate"], "Reaction": ["Step 1: React 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride in diethyl ether to form 3-methyl-1H-pyrazole-5-carbonyl chloride.", "Step 2: Add 2-aminopyridine to the reaction mixture and stir at room temperature for several hours to form 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine.", "Step 3: Add hydrochloric acid to the reaction mixture to form 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride.", "Step 4: Filter the product and wash with diethyl ether.", "Step 5: Dissolve the product in water and add sodium bicarbonate to adjust the pH to 7-8.", "Step 6: Filter the product and wash with water to obtain the final product as a white solid." ] }

2408974-31-0

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;/h2-4H,8H2,1H3;1H

InChI Key

AOPFGUCKMRNQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2N.Cl

Purity

95

Origin of Product

United States

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